molecular formula C6H14ClNO B1531576 Methyl[(oxolan-3-yl)methyl]amine hydrochloride CAS No. 2007919-41-5

Methyl[(oxolan-3-yl)methyl]amine hydrochloride

Cat. No.: B1531576
CAS No.: 2007919-41-5
M. Wt: 151.63 g/mol
InChI Key: VFFGOTKKDBEREO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “Methyl[(oxolan-3-yl)methyl]amine hydrochloride” is 151.63 . The InChI code for this compound is 1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline solid. The molecular weight of this compound is 151.63 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Raman Spectroscopy and Ionization Studies

Raman spectroscopy has been employed to study the ionization and methylation effects on amino groups, including the behavior of methylated ammonium ions in water. These studies help in understanding the vibrational spectra of such compounds and their ionization processes, which are crucial for analytical and preparative purposes in chemistry (Edsall, 1937).

Synthesis of Heterocyclic Compounds

The reactions between certain derivatives, akin to Methyl[(oxolan-3-yl)methyl]amine hydrochloride, with amines lead to the formation of heterocyclic compounds like 2-oxazolidinones. These reactions have been explored for the synthesis of novel heterocyclic systems, showcasing the compound's utility in developing pharmacologically active molecules (Chernysheva, Bogolyubov, & Semenov, 1999).

Environmental Chemistry

In environmental chemistry, studies have been conducted to understand the formation of secondary organic aerosols from primary aliphatic amines, including methylamine derivatives, with NO3 radicals. Such research is vital for assessing the atmospheric impacts of nitrogen-containing compounds emitted from various sources (Malloy et al., 2008).

Mechanistic Analysis in Organic Reactions

Mechanistic analyses of oxidative deaminations of amines, facilitated by compounds like 3-methyllumiflavin, provide insights into potential models for enzyme catalysis, including monoamine oxidase. These studies are crucial for understanding biochemical pathways and designing synthetic analogs for therapeutic purposes (Kim, Bogdan, & Mariano, 1993).

Stability and Degradation Studies

The stability of aqueous amine solutions, including those related to this compound, to thermal and oxidative degradation has been investigated. Such studies are pivotal for applications in industrial processes, like CO2 capture, where the longevity and efficiency of amine solutions are of significant concern (Bougie & Iliuta, 2014).

Properties

IUPAC Name

N-methyl-1-(oxolan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFGOTKKDBEREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-41-5
Record name methyl[(oxolan-3-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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